4-(4-Bromophenyl)piperidin-2-one is a chemical compound belonging to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a bromophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
The compound can be synthesized through various methods, most notably through the bromination of piperidine derivatives. The synthesis often utilizes common reagents such as bromobenzene and piperidine, along with catalysts and solvents to facilitate the reaction.
4-(4-Bromophenyl)piperidin-2-one is classified as an organic compound and more specifically as an aromatic amine due to its piperidine structure. It is also categorized under halogenated compounds because of the presence of the bromine atom.
The synthesis of 4-(4-Bromophenyl)piperidin-2-one typically involves a multi-step process. One effective method includes:
This method is noted for its simplicity and high yield, achieving up to 85% efficiency in laboratory settings .
The reaction conditions typically involve heating at controlled temperatures (15-40 °C) and utilizing solvents like dichloromethane for extraction and purification. The final product can be purified through recrystallization or vacuum distillation.
The molecular structure of 4-(4-Bromophenyl)piperidin-2-one consists of a piperidine ring (a six-membered saturated ring containing one nitrogen atom) with a bromophenyl substituent at the para position relative to the nitrogen atom. The molecular formula is CHBrN\O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Key structural data includes:
4-(4-Bromophenyl)piperidin-2-one can participate in various chemical reactions due to its functional groups. Common reactions include:
For example, when treated with reducing agents like lithium aluminum hydride, 4-(4-Bromophenyl)piperidin-2-one can be converted into its corresponding alcohol derivative.
The mechanism of action for 4-(4-Bromophenyl)piperidin-2-one relates primarily to its interactions with biological targets, particularly enzymes and receptors in pharmacological contexts.
Studies indicate that modifications on the piperidine ring can enhance potency against specific biological targets, making this compound a candidate for further drug development .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization purposes .
4-(4-Bromophenyl)piperidin-2-one is primarily utilized in medicinal chemistry for:
The synthesis of 4-(4-bromophenyl)piperidin-2-one typically begins with advanced intermediates like 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. Hydrogenation of this precursor under high-pressure H₂ (100 psi) using Rh/C catalyst in methanol with triethylamine as a base achieves near-quantitative reduction (98% yield) to the saturated piperidine. Subsequent regioselective oxidation at C2 is accomplished via t-butyl hydroperoxide (TBHP) and catalytic selenium dioxide to install the ketone functionality, maintaining the bromophenyl moiety intact [1] [4]. Alternative routes employ N-Boc-protected 4-aminopiperidine, which undergoes reductive amination with aldehydes (e.g., phenylacetaldehyde) followed by acidic deprotection and ketone formation via ring functionalization. This approach allows modular introduction of diverse C4 substituents prior to ketone installation [3] [7].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Role in Synthesis | Typical Yield |
---|---|---|
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | Hydrogenation substrate for piperidine core | 85–90% |
N-Boc-4-aminopiperidine | Building block for reductive amination | 95% |
4-(4-Bromophenyl)piperidine | Direct precursor for C2 oxidation | 75–80% (after oxidation) |
Transition Metal Catalysis: Rh/C-catalyzed hydrogenation remains the gold standard for converting tetrahydropyridines to piperidines due to its chemoselectivity, avoiding debromination of the aryl ring. Kinetic studies reveal that substituting Pd/C reduces yields to <70% due to competing aryl–Br bond cleavage [1] [4]. For direct ring construction, Ullmann-type coupling between 1,5-dibromopentane-2-one and 4-bromoaniline using CuI/neocuproine generates the piperidin-2-one core in situ, though yields are moderate (60–65%) .
Lewis Acid-Assisted Cyclization: Arylboronic acids (e.g., 4-bromophenylboronic acid) undergo Pd(0)-catalyzed coupling with N-allyl-4-chloroacetamides. Intramolecular enolate alkylation then furnishes the piperidinone ring. This method enables stereocontrol at C3/C5 but requires anhydrous conditions [5] [6].
Table 2: Catalytic Methods for Ring Formation
Method | Catalyst System | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Tetrahydropyridine hydrogenation | Rh/C, Et₃N, MeOH | RT, 100 psi H₂ | 98% | No debromination |
Ullmann coupling | CuI/neocuproine, K₂CO₃ | 110°C | 65% | Single-step ring formation |
Pd-catalyzed cyclization | Pd(PPh₃)₄, Cs₂CO₃ | 80°C | 72% | Stereoselectivity |
The C4-bromine atom enables late-stage diversification via cross-coupling:
Solvent-Free Methods: Microwave-assisted synthesis of 2,6-diarylpiperidin-4-ones eliminates solvents entirely. Mixing ketones (e.g., 4-bromoacetophenone), aldehydes, and NH₄OAc under 300 W microwave irradiation generates the piperidinone core in 15 minutes (82% yield). This reduces energy use by 60% compared to reflux in ethanol [6] [8].
Biocatalysis: Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 4-(4-bromophenyl)piperidin-2-one esters. Enantioselective hydrolysis yields chiral alcohols with >99% ee, avoiding traditional chiral auxiliaries. Process optimization enhances enzyme recyclability (8 cycles with <5% activity loss) [8].
Waste Reduction Strategies:
Table 3: Green Synthesis Optimization Parameters
Parameter | Conventional Method | Green Method | Improvement |
---|---|---|---|
Reaction time | 8–24 hours | 15 minutes (microwave) | 96% reduction |
Solvent volume | 20 mL/g substrate | Solvent-free | Zero waste |
Catalyst recyclability | Single-use | 8 cycles (biocatalyst) | 87% cost reduction |
E-factor | 35 | 8 | 77% lower waste |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5